Lithium dimethylamide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGSUPBDGKOGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-33-9 | |
| Record name | Lithium dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation of Lithium Dimethylamide
Conventional Synthetic Methodologies for Lithium Dimethylamide
Conventional methods are those where the reagent is typically synthesized and isolated as a solid or solution for storage and later use.
One of the most direct and widely employed methods for synthesizing this compound involves the reaction of metallic lithium with dimethylamine (B145610). smolecule.com This process is typically conducted under a strictly inert atmosphere, such as dry argon or nitrogen, to prevent the highly reactive lithium metal from reacting with oxygen or moisture in the air. smolecule.com The reaction evolves hydrogen gas, which requires proper ventilation and safety protocols.
The preparation generally involves dissolving lithium metal in an anhydrous non-polar solvent, most commonly hexanes, to which dimethylamine is then added under controlled temperature conditions. smolecule.com The mixture is stirred for several hours to ensure the reaction goes to completion. smolecule.com This method can achieve high yields and purity, with commercial preparations often exceeding 95%. smolecule.com
| Parameter | Typical Condition | Source |
| Reactants | Lithium metal, Dimethylamine | chembk.com, smolecule.com |
| Atmosphere | Inert (Dry Nitrogen or Argon) | smolecule.com |
| Solvent | Anhydrous Hexanes, Ether, Tetrahydrofuran (B95107) (THF) | , smolecule.com |
| Reaction Time | 2-4 hours | smolecule.com |
| Typical Yield | 85-95% (Laboratory Scale) | smolecule.com |
This compound can also be prepared through a transamination reaction. This involves treating dimethylamine with a different, often more sterically hindered, lithium amide, such as lithium diisopropylamide (LDA). smolecule.com In this equilibrium-driven process, the less hindered and more stable this compound is formed. The success of this method relies on the relative basicities and steric profiles of the amines involved. While less common than direct lithiation, transamination represents a valid synthetic strategy, particularly when specific reaction conditions or precursor availability favor this route. mdpi.com
In Situ Generation and Utilization of this compound in Chemical Transformations
For many applications, this compound is not isolated but is instead generated in situ for immediate use in a chemical transformation. thieme-connect.detandfonline.com This approach is highly advantageous as it avoids the challenges associated with handling and storing the highly reactive and moisture-sensitive compound. guidechem.com
The most common method for in situ generation involves the reaction of dimethylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an appropriate solvent like tetrahydrofuran (THF) or ether. tandfonline.comtandfonline.com The reaction is usually performed at low temperatures (e.g., -15°C to 0°C) in a dry, inert atmosphere. tandfonline.com Once the this compound is formed in the reaction vessel, the substrate for the desired transformation is added directly. This technique has been successfully used in the synthesis of various phosphorus and silicon-nitrogen compounds, where the freshly prepared, highly nucleophilic this compound performs the desired displacement reactions efficiently. tandfonline.com
Considerations for Purity and Stability during Synthesis and Handling
The purity and stability of this compound are critical for its successful use. The compound is a powder or lump that is highly reactive and sensitive to both air and moisture. guidechem.comscbt.com It reacts violently with water and can spontaneously ignite in air. scbt.comthermofisher.com Therefore, synthesis, storage, and handling must be conducted under an inert gas like argon or nitrogen. guidechem.comsmolecule.com
Industrial purification often employs recrystallization from hot hexanes, which can yield purities between 95-98%. smolecule.com To ensure consistent quality, several analytical techniques are used:
Acid-base titration to determine the assay or concentration. smolecule.com
Karl Fischer analysis to monitor water content. smolecule.com
Inductively coupled plasma mass spectrometry (ICP-MS) for detecting metallic impurities. smolecule.com
Regarding stability, studies show that under inert conditions, this compound is stable up to 120°C. smolecule.com Properly stored product can have a shelf-life of 6 to 12 months. smolecule.com Containers may develop pressure and should be opened carefully and vented periodically. scbt.com
| Factor | Consideration | Source |
| Purity Target | 95-98% | smolecule.com |
| Purification Method | Recrystallization from hot hexanes | smolecule.com |
| Handling Atmosphere | Inert gas (Argon, Nitrogen) | guidechem.com, smolecule.com |
| Incompatibilities | Water, Air, Strong Oxidizing Agents, Acids | scbt.com, guidechem.com, chemsrc.com |
| Thermal Stability | Stable up to 120°C (under inert conditions) | smolecule.com |
| Storage Stability | 6-12 months (under proper conditions) | smolecule.com |
Reactivity of Lithium Dimethylamide in Organic Transformations
Lithium Dimethylamide as a Nucleophile
This compound, with the chemical formula (CH₃)₂NLi, is a prominent organolithium compound recognized primarily for its strong basicity. guidechem.com However, its chemical behavior is multifaceted, and it also functions as a potent nucleophile in a variety of organic transformations. smolecule.comthieme-connect.de The nucleophilic character stems from the lone pair of electrons on the nitrogen atom, which carries a formal negative charge. smolecule.com This dual functionality allows it to participate in a wide range of chemical reactions, including nucleophilic addition and substitution. guidechem.comsmolecule.com The expression of its nucleophilic versus basic properties is often influenced by factors such as the reaction substrate, solvent, and temperature.
This compound's ability to add to electrophilic centers, particularly polarized multiple bonds, makes it a valuable reagent in synthetic chemistry.
This compound is highly effective in nucleophilic acylation reactions, particularly with acyl halides and anhydrides, to produce N,N-dimethylamides. smolecule.com This transformation is a fundamental bond-forming reaction essential in the synthesis of pharmaceuticals and other complex molecules. smolecule.com The reaction proceeds through a well-defined mechanistic pathway involving the nucleophilic attack of the dimethylamide anion on the electrophilic carbonyl carbon. smolecule.com
The synthesis of ketones from the direct reaction of this compound with common acylating agents is less straightforward than amide synthesis. While some older literature explores the condensation of lithium alkyls with N,N-dimethylamides to form ketones, this often involves interchanging the alkyl groups between the lithium reagent and the amide. acs.org A more contemporary and reliable method for ketone synthesis involves the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. nih.gov These can be prepared and then reacted with organolithium or Grignard reagents to yield ketones, as the intermediate is stabilized by chelation, preventing over-addition to form a tertiary alcohol. nih.gov The direct synthesis of esters using this compound as a key building block is not a standard transformation.
Table 1: Acylation Reactions with this compound
| Acylating Agent | Product Type | General Reaction |
| Acyl Halide (R-CO-X) | N,N-Dimethylamide | (CH₃)₂NLi + R-CO-X → R-CON(CH₃)₂ + LiX |
| Anhydride ((R-CO)₂O) | N,N-Dimethylamide | (CH₃)₂NLi + (R-CO)₂O → R-CON(CH₃)₂ + R-CO₂Li |
| N,N-Dimethylamide (for Ketone Synthesis) | Ketone | R'-Li + R-CON(CH₃)₂ → R-CO-R' + LiN(CH₃)₂ |
This compound readily adds to the carbonyl group of aldehydes and unhindered ketones. researchgate.net This nucleophilic addition results in the formation of a tetrahedral intermediate, which upon acidic or aqueous workup, yields the corresponding α-amino alcohol. This reaction represents a direct method for introducing an amino group adjacent to a hydroxyl group.
When this compound reacts with esters, the outcome is typically a nucleophilic acyl substitution rather than a simple addition. The dimethylamide anion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (⁻OR') to generate a stable N,N-dimethylamide. nih.gov This amidation of esters is a chemoselective and often very rapid process, which can even be performed under ambient conditions in suitable sustainable solvents like 2-MeTHF. nih.gov
The nucleophilic addition of this compound to unsaturated carbon-carbon bonds is highly dependent on the substrate's activation. It can participate in conjugate addition (Michael-type reaction) with α,β-unsaturated carbonyl compounds. thieme-connect.de In this process, the amide adds to the β-carbon, generating an enolate intermediate that can be subsequently protonated or reacted with another electrophile.
Addition to non-activated or simple olefins and alkynes is generally unfavorable. However, such reactions can be catalyzed by lithium amides, including this compound, often requiring elevated temperatures. acs.org Intramolecular additions, where the amine and the unsaturated system are part of the same molecule, can be more facile, providing a route to nitrogen-containing heterocyclic compounds. acs.org
This compound can also act as a nucleophile to displace leaving groups from sp³-hybridized carbon atoms.
This compound reacts with primary alkyl halides to form N,N-dimethylalkylamines, which are tertiary amines. smolecule.com This transformation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govacs.org In this mechanism, the nucleophilic nitrogen atom of the dimethylamide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov
A significant challenge in these reactions is the competition between substitution (Sₙ2) and elimination (E2), as this compound is a very strong base. nih.govacs.org With secondary and tertiary alkyl halides, elimination is often the dominant pathway. Therefore, the synthesis of substituted amines via this method is most effective for primary alkyl halides, where the steric hindrance for nucleophilic attack is minimized and the likelihood of elimination is lower. nih.govacs.org The reaction conditions, including solvent and temperature, can also influence the ratio of substitution to elimination products. nih.gov
Table 2: Nucleophilic Substitution with this compound
| Substrate | Product | Reaction Type |
| Primary Alkyl Halide (R-CH₂-X) | N,N-Dimethylalkylamine (R-CH₂-N(CH₃)₂) | Sₙ2 |
| Secondary Alkyl Halide (R₂CH-X) | Olefin + Dimethylamine (B145610) | E2 (Major) |
| Tertiary Alkyl Halide (R₃C-X) | Olefin + Dimethylamine | E2 (Major) |
Rearrangement Reactions Mediated by this compound
Meta Rearrangements in Aryl and Silyl (B83357) Systems
This compound can induce meta rearrangements in certain aromatic systems. A notable example is the reaction with triphenyl-(p-bromophenyl)-silane, which leads to a rearrangement of the phenyl groups. smolecule.comfishersci.ca This transformation highlights the ability of this compound to facilitate complex intramolecular migrations.
Furthermore, this compound is instrumental in directed remote metalation (DreM) reactions. nih.govsci-hub.se In this strategy, a directing group on an aromatic ring guides the deprotonation by the lithium amide to a remote position. For instance, N,N-dialkyl-2-biphenyl carboxamides undergo LDA-mediated metalation, which can lead to cyclized products like fluorenone upon hydrolysis. nih.gov The mechanism is proposed to involve an initial amide-base complexation. nih.gov This concept has been extended to the synthesis of functionalized 2-arylindoles, where an N-carbamoyl group directs metalation to the 2-aryl substituent. sci-hub.se
Isomerization of Epoxides to Allylic Alcohols
The isomerization of epoxides to allylic alcohols is a synthetically valuable transformation that can be efficiently promoted by strong bases like this compound. wikipedia.orgresearchgate.netacs.org The reaction proceeds via a β-elimination mechanism. wikipedia.org It is proposed that an initial complex forms between the lithium amide and the epoxide. wikipedia.org This is followed by a concerted, syn-elimination where the base abstracts a proton from a carbon adjacent to the epoxide ring while the C-O bond of the epoxide cleaves. wikipedia.orgorgsyn.org This process generates an allylic alkoxide, which is then protonated upon aqueous workup to yield the allylic alcohol. wikipedia.org
The regioselectivity of the deprotonation is influenced by both steric and electronic factors. In unconstrained systems, the formation of the more stable trans double bond is generally favored. wikipedia.org The stereochemical integrity at the carbon whose C-O bond is not broken is typically retained. wikipedia.org The use of co-solvents like hexamethylphosphoramide (B148902) (HMPA) can sometimes enhance the selectivity for allylic alcohol formation. wikipedia.org
Table 3: Isomerization of Epoxides to Allylic Alcohols
| Epoxide Substrate | Base | Product | Key Features of the Transformation | Reference(s) |
| Cyclohexene oxide | Lithium diethylamide | 2-Cyclohexen-1-ol | β-elimination, syn-elimination | sci-hub.seacs.org |
| 1-Methylcyclohexene oxide | Lithium diethylamide | 2-Methyl-2-cyclohexen-1-ol, 2-Methylene-cyclohexanol | Formation of endo- and exo-cyclic allylic alcohols | oup.com |
| α-Pinene oxide | Lithium diethylamide | Pinocarveol | Hofmann-type elimination to the least substituted double bond | orgsyn.org |
Ring-Opening and Scission Mechanisms in Strained Cyclic Systems (e.g., Cyclobutenediones)
This compound can induce the ring-opening of strained cyclic systems, such as cyclobutenediones. rsc.orgresearchgate.netsoton.ac.uk The reaction pathway is distinct from that observed with organolithium reagents, which typically add to the carbonyl group. rsc.orgresearchgate.net With lithium amides, a novel mode of ring scission occurs. rsc.orgresearchgate.netsoton.ac.uk
The proposed mechanism involves the initial addition of the lithium amide to one of the carbonyl groups of the cyclobutenedione to form an adduct. rsc.orgsoton.ac.uk This is followed by an unprecedented O- to C-lithium transfer, leading to the cleavage of the C3-C4 bond of the cyclobutenedione ring and the formation of a vinyllithium (B1195746) intermediate. rsc.orgresearchgate.netsoton.ac.uk Protonation of this intermediate yields a 2-oxobut-3-enamide. rsc.orgresearchgate.net This ring-opening is sensitive to the steric bulk of the lithium amide; less hindered amides like this compound and lithium piperidide are effective, while bulkier amides like LiHMDS return the starting material. rsc.orgsoton.ac.uk In some cases, with less sterically demanding lithium amides like this compound, substitution of an alkoxy group can compete with ring-opening. rsc.orgsoton.ac.uk
Applications of Lithium Dimethylamide in Advanced Chemical Synthesis
Organic Synthesis
In the realm of organic chemistry, lithium dimethylamide serves as a versatile tool for a variety of transformations, primarily driven by its strong basicity and nucleophilicity.
Construction of Complex Organic Molecules
The construction of complex organic molecules often relies on the precise formation of new chemical bonds. This compound facilitates such constructions through its ability to act as a strong base, deprotonating a wide range of weakly acidic C-H bonds to generate reactive carbanions. These intermediates can then participate in a variety of bond-forming reactions. For instance, in the total synthesis of the complex natural product phorboxazole B, a potent cytostatic marine macrolide, lithium diethylamide, a close analog of this compound, is utilized for a crucial deprotonation step. williams.edu This deprotonation enables a subsequent fragment coupling, highlighting the importance of lithium amides in the assembly of intricate molecular frameworks. williams.edu
Furthermore, theoretical studies using Density Functional Theory (DFT) have analyzed the condensation of this compound with aldehydes. researchgate.net These studies reveal that the reaction proceeds through a stable complex, leading to the formation of a lithium α-amino alcoholate. researchgate.net This transformation represents a fundamental carbon-carbon bond-forming reaction, essential for building the carbon skeleton of complex molecules. researchgate.net
Key Reagent in the Synthesis of Pharmaceuticals and Agrochemicals
The synthesis of medicinally and agriculturally important compounds frequently employs this compound. Its role is often to introduce a dimethylamino group or to act as a strong, non-nucleophilic base to facilitate other transformations. The formation of carbon-nitrogen bonds is a critical step in the synthesis of many pharmaceuticals, and lithium amides like lithium diethylamide are instrumental in these processes through SN2-type reactions. nih.gov Research has shown that reactions of lithium diethylamide with alkyl halides and sulfonates lead to N-alkylation products, which are common structural motifs in drug molecules. nih.gov
While specific, named pharmaceutical or agrochemical examples directly synthesized using this compound are not extensively detailed in the readily available literature, its fundamental reactivity in forming C-N bonds and acting as a deprotonating agent is a cornerstone of synthetic strategies for these classes of compounds. smolecule.comontosight.ai The ability to introduce dimethylamino groups or to facilitate bond formations under specific conditions makes it an invaluable, albeit often unheralded, reagent in these synthetic campaigns. smolecule.comontosight.ai
Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation
This compound is a key player in the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. Its strong basicity allows for the deprotonation of various substrates, generating nucleophiles that can attack electrophilic carbon centers to form new C-C bonds. smolecule.com For example, it can deprotonate weakly acidic organic compounds, and the resulting carbanions can undergo reactions with alkyl halides or carbonyl compounds. smolecule.com Theoretical studies have even explored lithium-atom-catalyzed C-C bond formation, such as the coupling of benzene (B151609) to form biphenyl, a reaction that can be conceptually extended to related organolithium reagents. nih.govnih.gov
The formation of carbon-heteroatom bonds is another area where this compound excels. Its primary application here is in the formation of carbon-nitrogen (C-N) bonds. As a potent nucleophile, it readily reacts with various electrophiles to introduce a dimethylamino group. nih.gov DFT analysis of the condensation of this compound on aldehydes demonstrates the kinetically favored formation of a C-N bond. researchgate.net Furthermore, it participates in nucleophilic substitution reactions with acyl halides and anhydrides to produce amides.
| Bond Type | Reactant 1 | Reactant 2 | Product Type | Reference |
| C-C | Deprotonated Organic Compound | Alkyl Halide/Carbonyl Compound | Alkylated/Hydroxylated Organic Molecule | smolecule.com |
| C-N | This compound | Aldehyde | α-Amino Alcoholate | researchgate.net |
| C-N | This compound | Acyl Halide | Amide | |
| C-N | Lithium Diethylamide | Alkyl Bromide | N-Alkylated Amine | nih.gov |
Inorganic and Organometallic Synthesis
The utility of this compound extends beyond organic chemistry into the synthesis of inorganic and organometallic compounds, where it is primarily used as a ligand transfer reagent.
Preparation of Organometallic Compounds, including Early Transition Metal Complexes
This compound is a crucial reagent for the synthesis of early transition metal amide complexes. smolecule.com In these reactions, it acts as a source of the dimethylamido ligand ([NMe₂]⁻), which replaces halide ligands on the metal center. This is a common and effective method for preparing homoleptic and heteroleptic amide complexes of metals from Groups 4 and 5 of the periodic table.
Titanium: The synthesis of tetrakis(dimethylamino)titanium(IV) (Ti(NMe₂)₄) is achieved by reacting titanium tetrachloride (TiCl₄) with this compound. google.comiucr.org This reaction proceeds through the displacement of chloride ligands by dimethylamido groups. google.comiucr.org The resulting titanium amide complex is a valuable precursor in its own right, for example, in the synthesis of α-substituted phenethylamines. mdma.ch
Zirconium and Hafnium: Similarly, zirconium(IV) and hafnium(IV) amide complexes are prepared from their respective tetrachlorides and this compound. The reaction of zirconium tetrachloride (ZrCl₄) with varying equivalents of this compound can lead to the formation of mono-, di-, and trisubstituted products, as well as dinuclear bridged complexes. acs.orgchemrxiv.orgrsc.orggoogle.com For example, reacting ZrCl₄ with three equivalents of LiNMe₂ yields the dinuclear complex (Me₂N)₃Zr(μ-Cl)₂(μ-NMe₂)Zr(NMe₂)₂(THF). acs.org The synthesis of tetrakis(diethylamido)zirconium(IV) and -hafnium(IV) from the metal chloride and lithium diethylamide has also been reported. chemrxiv.orgrsc.org
Niobium and Tantalum: Pentakis(dimethylamido)niobium(V) (Nb(NMe₂)₅) and pentakis(dimethylamido)tantalum(V) (Ta(NMe₂)₅) are synthesized by treating the corresponding pentachlorides (NbCl₅ and TaCl₅) with five equivalents of this compound. researchgate.netacs.orgsmolecule.com These compounds are important precursors for various applications, including the deposition of metal nitride thin films. google.com this compound has also been used to introduce dimethylamido ligands in the synthesis of mixed-ligand niobium and tantalum imido complexes. researchgate.net
| Metal | Starting Material | Product | Reference |
| Titanium | TiCl₄ | Ti(NMe₂)₄ | google.comiucr.org |
| Zirconium | ZrCl₄ | (Me₂N)₃Zr(μ-Cl)₂(μ-NMe₂)Zr(NMe₂)₂(THF) | acs.org |
| Hafnium | HfCl₄ | Hf(NEt₂)₄ | chemrxiv.orgrsc.org |
| Niobium | NbCl₅ | Nb(NMe₂)₅ | researchgate.netacs.org |
| Tantalum | TaCl₅ | Ta(NMe₂)₅ | smolecule.com |
Synthesis of Boron-Nitrogen Heterocycles and Related Borane (B79455) Derivatives
This compound is a valuable reagent in boron-nitrogen chemistry, facilitating the formation of B-N bonds and the construction of heterocyclic systems. It is used as a reagent in the synthesis of boron-nitrogen heterocycles such as 2,2′-diborabiphenyl. sigmaaldrich.comscientificlabs.com
The reaction of this compound with borane derivatives can lead to the displacement of a hydride to form new boron-nitrogen compounds. smolecule.com This reactivity is fundamental to the construction of various aminoboranes and related structures. For instance, the reaction of N-lithium borazines with nitryl chloride has been explored as a potential route to N-nitroborazines, although this particular reaction proved to be complex. dtic.mil More broadly, the reaction of lithium amides with haloboranes is a standard method for the synthesis of aminoboranes, which are precursors to borazine (B1220974) and its derivatives. sibran.ruenergy.gov While specific, direct syntheses of complex boron-nitrogen heterocycles using solely this compound are not extensively documented in the provided results, its role as a key building block in this area of chemistry is evident. smolecule.com
Formation of Metal Nitrides
This compound is a valuable precursor in the synthesis of metal nitrides. The reaction of anhydrous metal chlorides with lithium amides, including this compound, can produce crystalline metal nitrides upon thermolysis. rsc.orgrsc.org This process typically involves an initial exothermic reaction between the metal chloride and the lithium amide at temperatures ranging from 160–400 °C, which forms an amorphous intermediate and lithium chloride. rsc.org Subsequent heating, often around 700 °C, leads to the crystallization of the metal nitride. rsc.orgresearchgate.net
This method has been successfully applied to a range of transition metals. For instance, reactions with selected metal chlorides have yielded various metal nitrides, demonstrating the versatility of lithium amides in this synthetic approach. rsc.org While lithium amide itself has been used to produce nitrides like TiN, ZrN, HfN, VN, NbN, TaN, Cr₂N, Mo₂N, and W₂N, similar reactions with this compound also yield metal nitrides under comparable conditions. rsc.org The reaction between tantalum pentachloride (TaCl₅) and this compound is a known route to produce pentakis(dimethylamino)tantalum, a precursor for depositing tantalum nitride thin films. google.com
Table 1: Examples of Metal Nitride Formation Using Lithium Amides
| Metal Chloride Reactant | Resulting Metal Nitride | Reference |
|---|---|---|
| Titanium Chloride (e.g., TiCl₄) | Titanium Nitride (TiN) | rsc.org |
| Zirconium Chloride (e.g., ZrCl₄) | Zirconium Nitride (ZrN) | rsc.org |
| Vanadium Chloride (e.g., VCl₃) | Vanadium Nitride (VN) | rsc.org |
| Niobium Chloride (e.g., NbCl₅) | Niobium Nitride (NbN) | rsc.org |
| Tantalum Chloride (e.g., TaCl₅) | Tantalum Nitride (TaN) | rsc.orggoogle.com |
| Chromium Chloride (e.g., CrCl₃) | Chromium Nitrides (CrN, Cr₂N) | rsc.org |
Note: This table provides illustrative examples based on reactions with lithium amides, including this compound.
Applications in Phosphorus-Nitrogen and Silicon-Nitrogen Chemistry
This compound is an effective reagent for creating phosphorus-nitrogen (P-N) and silicon-nitrogen (Si-N) bonds. tandfonline.comtandfonline.com It is often prepared in situ by reacting n-butyllithium with dimethylamine (B145610) in an appropriate solvent like ether. tandfonline.comscispace.com This highly nucleophilic reagent readily participates in displacement reactions with phosphorus or silicon halides to form the desired aminophosphines or aminosilanes. tandfonline.com
In phosphorus chemistry, this compound has been used to synthesize compounds such as N,N,N',N'-tetramethyl-t-butylphosphonous diamide (B1670390) from the reaction with t-butylphosphonous dichloride. tandfonline.com The procedure involves adding the phosphorus dichloride to the pre-formed this compound solution, followed by stirring, filtration of lithium chloride byproduct, and distillation to isolate the P-N compound. tandfonline.com
Similarly, it is employed in silicon-nitrogen chemistry. For example, the synthesis of tris(dimethylamino)silane (B81438) involves the reaction of trichlorosilane (B8805176) with this compound. google.com This highlights the reagent's utility in preparing aminosilanes, which are valuable precursors in materials science, particularly for the deposition of silicon-containing thin films. google.com
Catalysis and Polymer Chemistry
The reactivity of this compound also extends to the fields of catalysis and polymer science, where it can function as both an initiator for polymerization and a catalyst in specific organic transformations.
Role as a Catalyst or Initiator in Polymerization Reactions (e.g., Lactides, Cyclic Esters)
This compound is utilized as an initiator or catalyst in the ring-opening polymerization (ROP) of certain cyclic monomers, such as lactides and other cyclic esters, to produce biodegradable polyesters like polylactide (PLA). guidechem.commdpi.com The polymerization mechanism often involves the nucleophilic attack of the dimethylamide anion on the carbonyl group of the cyclic ester, which opens the ring and initiates the growth of the polymer chain. guidechem.comnih.gov The lithium cation coordinates with the monomer, facilitating the initiation process. guidechem.com
While effective, the performance of lithium amides as initiators can be influenced by their structure and reaction conditions. For instance, studies comparing different lithium amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), have shown that the nature of the amide is crucial for catalytic efficiency. mdpi.com In some cases, using a lithium amide alone can lead to slow reactions or broad molecular weight distributions. mdpi.com However, lithium aggregates have been shown to be extremely active initiators for lactide ROP, suggesting a coordination-insertion mechanism rather than a simple anionic pathway. 20.210.105 The choice of initiator and the use of co-initiators like alcohols can significantly enhance reaction kinetics and control over the final polymer's properties. mdpi.comnih.gov
Table 2: Illustrative Data on Lactide Polymerization Using Lithium-Based Initiators
| Initiator/Catalyst System | Monomer | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
|---|---|---|---|---|---|
| LiHMDS | L-Lactide | 98 | - | 1.55 | mdpi.com |
Note: This table presents selected findings to illustrate the role of lithium amides and related complexes in lactide polymerization. Values can vary significantly with reaction conditions.
Catalytic Aminolithiation Reactions
Catalytic aminolithiation is a process that involves the addition of a lithium amide across a carbon-carbon double bond. This compound can be used in the aminolithiation of alkenes, such as styrene. nih.govresearchgate.net The reaction, in principle, involves the addition of the Li-N bond to the alkene, forming a β-amino organolithium intermediate. nih.gov
However, the direct, uncatalyzed addition of lithium amides to unactivated alkenes is often challenging. nih.govresearchgate.net A significant limitation is that uncontrollable polymerization of the alkene can occur as a competing side reaction. nih.gov This is attributed to the high nucleophilicity of the organolithium intermediate formed after the initial addition, which can then attack another alkene monomer, leading to polymerization. nih.gov Research has explored strategies to control this reactivity, including the use of mixed-metal amide systems to modulate the stability and reactivity of the intermediates. researchgate.net
Mechanistic and Kinetic Investigations of Lithium Dimethylamide Reactions
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for lithium dimethylamide involves a combination of experimental studies and computational modeling. These investigations aim to map the entire energy landscape of a reaction, from reactants to products, including the identification of transient species that are not directly observable.
Computational methods, particularly density functional theory (DFT), have been instrumental in identifying and characterizing the transition states and intermediates that govern the course of this compound reactions. nih.gov These calculations provide insights into the geometry, energy, and electronic structure of these fleeting species.
A prime example is the nucleophilic aromatic substitution (SNAr) reaction on fluorinated aromatic compounds. In the reaction with perfluoroaromatic systems, a transition state has been computationally characterized where the lithium atom coordinates to both a ring fluorine and the nitrogen atom of a directing dimethylamino group. This coordination facilitates the nucleophilic attack by the amide's nitrogen atom onto the ring carbon. The transition state is marked by the formation of a new nitrogen-carbon bond, with a calculated N-C distance of 2.20 Å, and the atomic displacements in the imaginary frequency mode correspond to this bond formation.
Table 1: Calculated Transition State Properties for Nucleophilic Aromatic Substitution with this compound
| Feature | Description | Value |
|---|---|---|
| Reaction | Nucleophilic substitution on a fluorinated naphthalene (B1677914) derivative | - |
| Coordinating Atoms | Lithium atom coordinated to ring fluorine and a directing group nitrogen | - |
| Key Bond Formation | Amide Nitrogen (N) to Ring Carbon (C) | 2.20 Å |
Like most organolithium reagents, this compound does not typically exist as a simple monomer in solution. It forms complex aggregates (dimers, tetramers, etc.), and the specific aggregation state significantly influences its reactivity. Furthermore, the coordination of the lithium cation to other species in the reaction mixture, such as the substrate or solvent molecules, plays a critical role in directing the reaction pathway.
Computational studies have revealed that lithium coordination is often a key feature of the transition state. In the gas-phase amination of chloromethane (B1201357), the reaction is facilitated by a conformation that allows the lithium atom to coordinate with the chloride leaving group, stabilizing the transition state. nih.gov Similarly, in SNAr reactions, lithium coordination to heteroatoms on the substrate can direct the nucleophilic attack to a specific position.
The aggregation state is heavily influenced by the solvent. Coordinating solvents like tetrahydrofuran (B95107) (THF) can break down larger aggregates into smaller, more reactive species by solvating the lithium cations. In contrast, non-polar hydrocarbon solvents such as hexane (B92381) tend to promote the formation of larger, less reactive aggregates. The active species in a given reaction may be a monomer, a dimer, or even a mixed aggregate with other lithium salts, and identifying the reacting entity is a central challenge in mechanistic studies. The principles governing the reactivity of the well-studied lithium diisopropylamide (LDA), where different aggregates and solvation states lead to distinct mechanistic pathways, are broadly applicable to this compound. acs.orgnih.govnih.govumich.edu
A fundamental question in any reaction mechanism is whether bond-breaking and bond-forming events occur simultaneously in a single step (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). quora.com
Concerted reactions proceed through a single transition state without the formation of any stable intermediates. quora.com The SN2 reaction is a classic example of a concerted pathway. quora.com The computationally studied amination of chloromethane by this compound, which proceeds via a backside attack, is indicative of a concerted SN2-type mechanism. nih.gov
Stepwise reactions involve the formation of at least one reaction intermediate, with a separate transition state for each step. quora.com The SN1 reaction, which involves a carbocation intermediate, is a typical stepwise process. quora.com
For nucleophilic aromatic substitution, the pathway can be finely tuned between concerted and stepwise. The reaction is generally considered to proceed stepwise through a Meisenheimer intermediate. ic.ac.uk However, if the aryl ring lacks strong electron-withdrawing groups to stabilize this intermediate, the mechanism can shift to a concerted SN2-type displacement at the sp² carbon, albeit with a much higher activation barrier. ic.ac.uk Therefore, the specific substrate can dictate whether its reaction with this compound is concerted or stepwise. Experimental techniques like isotope effects can be employed to distinguish between these pathways. nih.gov
Kinetic Studies and Rate Law Determination
Kinetic studies provide quantitative data on reaction rates and how they are affected by reactant concentrations and reaction conditions. The resulting rate law is a mathematical expression that offers deep insights into the reaction mechanism, particularly the composition of the rate-limiting transition state. umich.edu
The rate law for a reaction is determined experimentally by measuring the initial reaction rate while systematically varying the concentration of each reactant. youtube.com For a reaction involving a substrate and this compound, the rate law often takes the general form:
Rate = k[Substrate]ˣ[(CH₃)₂NLi]ʸ
Here, 'k' is the rate constant, and the exponents 'x' and 'y' are the reaction orders with respect to the substrate and this compound, respectively. These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the reaction. youtube.com
For lithium amide reagents, the interpretation of the reaction order is complicated by the issue of aggregation. The observed order 'y' with respect to the lithium amide often reflects the change in aggregation state required to reach the rate-limiting step. umich.edu For example, if the predominant species in solution is a dimer but the reactive species is the monomer, the reaction may exhibit a fractional order of 0.5. umich.edu Conversely, a first-order dependence could implicate a dimer-based mechanism. umich.edu The reaction order can be non-integer and can even change as the concentration of the amide or other species (like a coordinating solvent) changes, indicating a shift in the dominant reaction pathway or rate-limiting step. nih.govumich.edu
Table 2: Conceptual Interpretation of Reaction Orders for Lithium Amide Reactions
| Observed Reaction Order in Lithium Amide | Possible Mechanistic Implication |
|---|---|
| 0.5 | Reaction proceeds from a dimeric ground state via a monomeric transition state. |
| 1.0 | Reaction proceeds from a dimeric ground state via a dimeric transition state, OR from a monomeric ground state via a monomeric transition state. |
| Fractional / Non-integer | Multiple parallel reaction pathways are operative with different aggregates. |
| Zero | The reaction rate is independent of the amide concentration; a prior step, such as deaggregation, may be rate-limiting. nih.gov |
Solvent and temperature are critical parameters that exert a profound influence on the rates of reactions involving this compound.
Solvent Effects: The choice of solvent can dramatically alter reaction kinetics by influencing both the solubility of the amide and its state of aggregation.
Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents coordinate to the lithium ion, breaking down large aggregates into smaller, more soluble, and generally more reactive species. This often leads to an increase in the reaction rate. guidechem.com However, the solvent can also be part of the rate-limiting transition state, leading to a complex dependence of the rate on solvent concentration. umich.edu
Non-coordinating Solvents (e.g., Hexane, Toluene): In these solvents, this compound is less soluble and tends to exist in higher aggregation states, which typically reduces its reactivity and slows the reaction rate.
Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving this compound. This relationship is described by the Arrhenius equation, where the rate constant increases exponentially with temperature. The activation energy, which can be determined from the temperature dependence of the reaction rate, represents the energy barrier that must be overcome for the reaction to occur. nih.gov In some cases, temperature can also influence the selectivity of a reaction, favoring one pathway over another (e.g., amination vs. elimination or reduction). Complex systems may exhibit non-linear temperature effects, especially if there is a temperature-dependent equilibrium between different aggregates prior to the rate-limiting step.
Table 3: Summary of Solvent and Temperature Influence on Reaction Rates
| Parameter | Effect on Reaction Rate | Underlying Reason |
|---|---|---|
| Solvent Polarity/Coordination | Generally, Coordinating > Non-coordinating | Stabilization of smaller, more reactive aggregates; increased solubility. |
| Temperature | Rate generally increases with increasing temperature | Provides sufficient thermal energy to overcome the activation energy barrier (Arrhenius behavior). |
Analysis of Activation Parameters (e.g., Activation Energy, Entropy of Activation)
The experimental determination of activation parameters, such as activation energy (Ea or ΔH‡) and entropy of activation (ΔS‡), for reactions involving this compound in organic synthesis is not extensively documented in publicly available literature. These parameters are typically derived from the temperature dependence of the reaction rate constant using the Eyring equation. csbsju.edulibretexts.orglibretexts.org
A theoretical study on the gas-phase reactions of this compound with chloromethane has provided insights into the activation barriers for amination. acs.org Such computational approaches are crucial in the absence of extensive experimental kinetic data. For many lithium amide-mediated reactions, the transition state involves the substrate and an aggregated or solvated form of the amide. researchgate.netnih.gov
The entropy of activation (ΔS‡) offers insight into the molecularity of the rate-determining step. wikipedia.org
Negative ΔS‡ : A negative value suggests an associative mechanism where two or more species come together to form a more ordered transition state, which is common in bimolecular reactions. wikipedia.org For this compound, this would be expected in deprotonation or addition reactions where it forms a complex with the substrate in the transition state.
Positive ΔS‡ : A positive value indicates a dissociative mechanism where the transition state is less ordered than the reactants, for instance, if the deaggregation of a lithium amide oligomer is the rate-limiting step. wikipedia.org
Stereochemical Control and Selectivity
This compound itself is achiral and thus does not induce stereoselectivity in reactions with prochiral substrates. However, its structural simplicity serves as a fundamental model for understanding the behavior of more complex, chiral lithium amides, which are powerful reagents for asymmetric synthesis. These chiral analogues are pivotal in controlling regioselectivity, diastereoselectivity, and enantioselectivity in a variety of organic transformations. acs.orgacs.org
Regioselectivity in Deprotonation and Addition Reactions
The regioselectivity of deprotonation by lithium amides is a critical aspect of their utility, particularly in the formation of specific enolates from unsymmetrical ketones. The choice between the kinetic and thermodynamic enolate is governed by factors including the steric bulk of the base, temperature, and solvent. Lithium amides, especially sterically hindered ones like LDA, are renowned for their ability to selectively remove the less sterically hindered proton at low temperatures, leading to the formation of the kinetic enolate. makingmolecules.com This rapid and irreversible deprotonation is a cornerstone of modern synthetic strategy. makingmolecules.comnih.gov While less bulky than LDA, this compound can also function as a strong base to effect deprotonation. The precise regioselectivity would be highly dependent on the substrate and reaction conditions, often favoring the kinetic product under conditions of kinetic control (low temperature, short reaction time).
Diastereoselective Control in Organic Transformations
Diastereoselective control is often achieved when a lithium amide reacts with a substrate that already possesses one or more stereocenters. The existing chirality in the substrate directs the approach of the amide or the subsequent electrophile, leading to the preferential formation of one diastereomer over another. Chiral lithium amides can also be used to impart diastereoselectivity in reactions with chiral substrates, a strategy known as matched and mismatched double diastereoselection. Furthermore, the E/Z geometry of the enolate formed by deprotonation with a lithium amide can directly influence the diastereochemical outcome of subsequent reactions, such as aldol (B89426) additions. The use of additives like HMPA or different solvents can alter the enolate geometry and thus reverse or enhance diastereoselectivity. researchgate.net
Enantioselective Synthesis via Chiral Lithium Amide Analogues
The most sophisticated application of lithium amide chemistry in stereocontrol involves the use of chiral, non-racemic lithium amides. These reagents can differentiate between enantiotopic protons or faces of a prochiral substrate, leading to the formation of an enantioenriched product. acs.orgnih.gov
The desymmetrization of prochiral ketones via enantioselective deprotonation using chiral lithium amides is a well-established method for generating chiral enolates, which can then be trapped with an electrophile (commonly a silyl (B83357) chloride) to furnish chiral silyl enol ethers. acs.org The level of enantioselectivity is highly dependent on the structure of the chiral amide, the substrate, and the reaction conditions. nih.govresearchgate.net Bulky substituents on both the chiral amide and the ketone can influence the stereochemical outcome. nih.govresearchgate.net
| Entry | Ketone | Chiral Amine Precursor | Conditions | ee (%) | Product Configuration |
| 1 | 4-tert-Butylcyclohexanone | (S,S)-1,2-bis(1-phenylethylamino)ethane | THF, TMSCl, -78 °C | 92 | (R) |
| 2 | 4-Methylcyclohexanone | (R)-N-(1-phenylethyl)-N-(1-(2-naphthyl)ethyl)amine | THF, TMSCl, -78 °C | 85 | (S) |
| 3 | Tropinone | (R,R)-1,2-diphenylethylene-N,N'-bis(1-phenylethyl)diamine | THF, TMSCl, LiCl, 0 °C | 95 | (1S,5R) |
| 4 | cis-2,6-Dimethylcyclohexanone | (S)-N-benzyl-1-(1-naphthyl)ethylamine | THF, TMSCl, -100 °C | 78 | (S) |
This table presents representative data compiled from various studies on asymmetric deprotonation and is for illustrative purposes.
Similarly, prochiral epoxides can be deprotonated enantioselectively at a methylene (B1212753) group adjacent to the epoxide ring. This process generates a chiral, unstabilized carbanion that can be trapped by an electrophile, providing access to functionalized, enantioenriched epoxides.
A synthetically valuable transformation mediated by chiral lithium amides is the asymmetric rearrangement of meso-epoxides to chiral allylic alcohols. researchgate.netresearchgate.net In this reaction, the chiral base selectively abstracts one of the two enantiotopic protons on the carbon atoms adjacent to the epoxide ring, initiating an E2-type elimination that results in the formation of a carbon-carbon double bond and a stereodefined hydroxyl group. This method provides a powerful route to optically active allylic alcohols, which are versatile building blocks in organic synthesis. researchgate.net The efficiency and enantioselectivity of this rearrangement have been significantly improved by the development of catalytic systems, where a substoichiometric amount of a chiral amine is used in conjunction with a stoichiometric amount of an achiral lithium amide like LDA. researchgate.net
| Entry | Epoxide Substrate | Chiral Amine (catalyst) | Stoichiometric Base | ee (%) | Yield (%) |
| 1 | Cyclohexene Oxide | (1S,3R,4R)-3-(1-pyrrolidinyl)methyl-2-azabicyclo[2.2.1]heptane | LDA | 97 | 85 |
| 2 | Cyclopentene Oxide | (R,R)-N,N'-bis(1-phenylethyl)-1,2-diaminoethane | n-BuLi | 89 | 75 |
| 3 | cis-Stilbene Oxide | (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | LDA | 94 | 68 |
| 4 | 1,2-Dihydronaphthalene oxide | (1R,2R)-N,N'-dimethyl-1,2-diphenylethanediamine | s-BuLi | 91 | 82 |
This table presents representative data compiled from various studies on the asymmetric rearrangement of epoxides and is for illustrative purposes.
Asymmetric Addition Reactions (e.g., Alkyllithium-Aldehyde Condensations)
The addition of organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When this compound (LiDMA) is present in these reactions, it can significantly influence the reaction pathway and kinetics, primarily through the formation of mixed aggregates with the alkyllithium species.
Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the mechanism of alkyllithium-aldehyde condensations in the presence of this compound. These studies have elucidated the structures of pre-reaction complexes, transition states, and products, as well as the associated energy barriers.
A key finding from these computational analyses is that the reaction does not proceed through isolated monomers of the lithium reagents. Instead, various aggregates, including homodimers of methyllithium (B1224462) ((MeLi)₂) and this compound ((LiNMe₂)₂), as well as mixed heterodimers (MeLi-LiNMe₂), are involved. rsc.orgnih.gov The reaction initiates with the formation of a stable complex between the lithium aggregate and the aldehyde (e.g., formaldehyde (B43269) or acetaldehyde). rsc.orgnih.gov In this initial complex, a lone pair from the aldehyde's oxygen atom coordinates to a lithium atom, with the carbonyl bond and the Li-X (where X is C or N) bond typically lying in the same plane. rsc.orgnih.gov
For the reaction to proceed to the addition product, the aldehyde must rotate within the complex to a position where its plane is perpendicular to the bond being formed (either C-C or C-N). This rotation leads to the transition state. rsc.orgnih.gov Following the transition state, the reaction proceeds exothermically to yield the corresponding lithium alkoxide or α-amino alcoholate, which remains associated with the rest of the initial aggregate. rsc.orgnih.gov
A crucial aspect of these reactions is the competition between the addition of the alkyllithium (carbolithiation) and the addition of the lithium amide (aminolithiation) to the aldehyde carbonyl. DFT calculations have shown that in the case of the mixed heterodimer of methyllithium and this compound (MeLi-LiNMe₂), the formation of the C-N bond (aminolithiation) is kinetically favored, meaning it has a lower activation energy barrier. rsc.orgnih.gov However, the final lithium ethylate product resulting from C-C bond formation (carbolithiation) is the thermodynamically more stable product. rsc.orgnih.gov
The calculated activation barriers provide a quantitative measure of the kinetic preference for each pathway. The table below summarizes the findings from a DFT analysis of the condensation of formaldehyde with a methyllithium-lithium dimethylamide heterodimer.
| Reactant Complex | Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| MeLi-LiNMe₂ + H₂CO | C-C Bond Formation (Carbolithiation) | 15.1 |
| MeLi-LiNMe₂ + H₂CO | C-N Bond Formation (Aminolithiation) | 11.4 |
This table presents theoretical activation energies for the competing pathways in the reaction between a methyllithium-lithium dimethylamide heterodimer and formaldehyde, based on DFT calculations.
These theoretical findings underscore the complex interplay of kinetic and thermodynamic factors in reactions involving mixed aggregates of this compound and alkyllithiums. While experimental kinetic data specifically for asymmetric additions involving this compound are not extensively detailed in the literature, these computational models provide a robust framework for understanding the mechanistic intricacies.
Structural Aggregation and Solvation Phenomena of Lithium Dimethylamide
Aggregation States in Solution and Solid State
Lithium dialkylamides, including lithium dimethylamide, exhibit a strong propensity to form oligomeric structures through the association of Li-N polar bonds. This aggregation is a defining feature of their chemistry, influencing their solubility, stability, and reactivity. The equilibrium between these various aggregated forms is dynamic and highly sensitive to the surrounding chemical environment.
Characterization of Monomeric, Dimeric, Trimeric, and Higher Oligomeric Forms
In solution, this compound exists as an equilibrium mixture of various oligomers, primarily monomers, dimers, and trimers, with the potential for higher-order structures under specific conditions. While detailed structural data specifically for this compound oligomers is not as extensively documented as for its more sterically hindered analogues like lithium diisopropylamide (LDA), the general principles of aggregation are well-established for the lithium amide class.
Monomer: The monomeric form, [LiNMe2], is generally considered the most reactive species in many chemical transformations. However, due to its high reactivity and tendency to aggregate, it is often present in low concentrations, particularly in non-polar solvents.
Dimer: The dimeric species, [LiNMe2]2, is a common aggregation state in many solvents. It is characterized by a cyclic four-membered (LiN)2 ring structure.
Trimer and Higher Oligomers: In non-coordinating or weakly coordinating solvents, trimeric, [LiNMe2]3, and even higher oligomeric forms can be present. These larger aggregates often adopt ladder-like or stacked-ring structures. For instance, studies on the closely related lithium diethylamide have identified cyclic dimers, trimers, and even four-, five-, and six-rung ladders in solution. acs.org
Influence of Solvent Polarity, Concentration, and Temperature on Aggregation Equilibrium
The equilibrium between the different aggregation states of this compound is dynamically influenced by several factors:
Solvent Polarity: The nature of the solvent plays a paramount role in determining the predominant aggregation state. Non-polar hydrocarbon solvents favor the formation of higher aggregates due to the lack of solvent coordination to the lithium centers, which promotes inter-aggregate association. In contrast, polar, coordinating solvents, such as ethers, can break down these larger aggregates into smaller species.
Concentration: The position of the aggregation equilibrium is also dependent on the concentration of the lithium amide. At higher concentrations, the equilibrium shifts towards the formation of higher-order oligomers. Conversely, dilution favors the formation of lower-order aggregates like dimers and monomers.
Temperature: Temperature affects the aggregation equilibrium by influencing both the thermodynamics and kinetics of association and dissociation. Variable-temperature NMR studies on related lithium amides have shown that the relative populations of different aggregates can change significantly with temperature.
The general trend for the aggregation equilibrium of lithium amides can be summarized in the following table:
| Factor | Influence on Aggregation Equilibrium | Predominant Species |
| Increasing Solvent Polarity | Shifts towards lower aggregates | Monomers, Dimers |
| Decreasing Solvent Polarity | Shifts towards higher aggregates | Dimers, Trimers, Higher Oligomers |
| Increasing Concentration | Shifts towards higher aggregates | Dimers, Trimers, Higher Oligomers |
| Decreasing Concentration | Shifts towards lower aggregates | Monomers, Dimers |
| Temperature | Complex, affects equilibrium constants | Varies with specific system |
Spectroscopic Investigations of Aggregation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for characterizing the aggregation states of organolithium compounds in solution. The use of isotopes such as 6Li and 15N provides detailed insights into the structure and dynamics of these species.
6Li and 15N NMR: By observing the coupling between 6Li and 15N nuclei, the number of lithium atoms bonded to a nitrogen atom, and vice versa, can be determined. This information is crucial for elucidating the connectivity within an aggregate. For example, in a cyclic dimer, each 15N-labeled nitrogen would be coupled to two 6Li nuclei, resulting in a triplet in the 15N NMR spectrum (for I=1 of 6Li), and each 6Li would be coupled to two 15N nuclei, giving a triplet in the 6Li spectrum.
Chemical Shifts: The chemical shifts of 6Li and 15N are sensitive to the aggregation state and the coordination environment of the lithium cation. Different oligomers will have distinct chemical shifts, allowing for their identification and quantification in solution.
Variable-Temperature NMR: Variable-temperature NMR studies are employed to investigate the dynamic exchange between different aggregate species. At low temperatures, the exchange can be slowed down on the NMR timescale, allowing for the observation of individual signals for each oligomer. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal, indicating rapid exchange.
While specific NMR data for this compound oligomers is sparse in the literature, studies on analogous lithium dialkylamides provide a framework for what would be expected.
Solvation Effects on Structure and Reactivity
Role of Ethereal Solvents (e.g., Tetrahydrofuran) in Solvation and Deaggregation
Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are widely used in reactions involving lithium amides due to their ability to coordinate strongly with the lithium cations. This coordination has a profound effect on the aggregation state.
Coordination and Deaggregation: THF molecules act as Lewis bases, donating electron density from the oxygen atom to the Lewis acidic lithium centers in the aggregates. This coordination disrupts the Li-N bridging interactions that hold the aggregates together, leading to the breakdown of higher-order oligomers into smaller, more reactive species. For many lithium amides, dissolution in THF results in a predominant population of solvated dimers and, to a lesser extent, solvated monomers.
Solvation Number: Each lithium atom in an aggregate can coordinate to a specific number of solvent molecules, referred to as the solvation number. This number is influenced by the steric bulk of both the amide and the solvent. Computational studies on related lithium amides have explored the energies of various solvated species, highlighting the stability of di- and tri-solvated monomers and dimers in ethereal solvents.
The deaggregation process in an ethereal solvent like THF can be represented by the following general equilibrium:
[LiNMe2]n (in hydrocarbon) + m THF ⇌ [LiNMe2]n-x(THF)m + [LiNMe2]x(THF)m'
Impact of Solvation on the Reactivity and Selectivity of this compound
The solvation state of this compound has a direct and significant impact on its reactivity and selectivity in chemical reactions.
Enhanced Reactivity: By promoting the formation of smaller, "more open," and more reactive species (i.e., monomers and dimers), coordinating solvents like THF generally lead to an increase in the reaction rates of lithium amides. The monomeric form, being the most coordinatively unsaturated, is often the most reactive species in deprotonation reactions.
Influence on Reaction Pathways: The nature and number of solvent molecules coordinated to the lithium cation can influence the transition state of a reaction, thereby affecting its selectivity (e.g., regioselectivity or stereoselectivity). The solvent can modulate the Lewis acidity of the lithium ion and the steric environment around the reactive center. For instance, studies on lithium diisopropylamide-mediated enolizations have shown that the reaction can proceed through different solvated aggregate transition states depending on the solvent system, leading to different outcomes. scielo.br While specific kinetic studies on this compound are limited, it is expected to follow these general principles.
The following table summarizes the general impact of solvation by ethereal solvents on the properties of lithium amides:
| Property | Effect of Ethereal Solvation (e.g., THF) |
| Aggregation State | Shifts equilibrium towards smaller aggregates (dimers, monomers) |
| Reactivity | Generally increases due to the formation of more reactive species |
| Selectivity | Can be significantly altered by influencing the transition state structure |
Formation and Reactivity of Mixed Aggregates
The solution-state structure and reactivity of this compound (LiNMe₂) are profoundly influenced by its tendency to form mixed aggregates with other organolithium species or in the presence of various additives. These hetero-aggregates often exhibit unique structural motifs and reactivity profiles that differ significantly from the parent homoleptic aggregates. Understanding the formation and behavior of these mixed species is crucial for controlling and optimizing reactions in which LiNMe₂ is employed.
Hetero-aggregates with Other Organolithium Reagents (e.g., Alkyllithiums, Carbenoids)
This compound readily co-aggregates with other organolithium reagents, such as alkyllithiums and lithium carbenoids, to form structurally diverse and energetically favorable mixed oligomers. odu.eduacs.org The formation of these hetero-aggregates can alter the solubility, stability, and nucleophilicity of the organolithium species involved. odu.edu
Theoretical studies, particularly those using Density Functional Theory (DFT), have provided significant insight into the structure and stability of these mixed systems. For instance, the interaction between this compound and sp-hybridized organolithium compounds like 1-propynyllithium has been investigated. These studies have characterized not only the separate homo-aggregates but also the mixed aggregates in various oligomeric forms, including their docking complexes and transition states for subsequent reactions. researchgate.net
Similarly, the interaction of LiNMe₂ with sp² organolithium compounds (e.g., vinyllithium (B1195746), phenyllithium) has been modeled. researchgate.net These computational analyses indicate that mixed aggregates are often thermodynamically preferred over the corresponding homo-aggregates. The structure of these mixed aggregates can vary, forming cyclic dimers, trimers, or larger ladder-like structures depending on the stoichiometry and the steric bulk of the components.
The reactivity of these mixed aggregates is a key area of study. For halomethyllithium carbenoids, aggregation is known to be a dominant factor in their reactivity in both polar and nonpolar solvents. researchgate.net While specific studies on LiNMe₂-carbenoid mixed aggregates are less common than for other amides, the general principles suggest that co-aggregation would modulate the carbenoid's stability and its pathway in reactions like cyclopropanation. Computational results support that aggregated carbenoid species are the dominant reactive species. researchgate.net
| Reagent Class | Example | Typical Mixed Aggregate Structure | Impact on Reactivity |
| Alkyllithiums (sp³) | Methyllithium (B1224462) | Mixed tetramers and larger oligomers | Modulates basicity and nucleophilicity of both components |
| Alkenyllithiums (sp²) | Vinyllithium | 1:1 mixed aggregates, docking complexes | Alters reaction pathways compared to homo-dimers |
| Alkynyllithiums (sp) | 1-Propynyllithium | Dimers, trimers, tetramers, and hexamers | Dimeric sp nucleophiles are predicted to be highly reactive |
| Carbenoids | Halomethyllithiums | Dimeric structures | Aggregation state is crucial for determining reaction pathway |
Influence of Additives (e.g., Lithium Halides, Diamines, Crown Ethers) on Aggregation and Reactivity
The structural and chemical behavior of this compound can be dramatically altered by the introduction of coordinating additives. These additives interact with the LiNMe₂ aggregates, leading to changes in aggregation state, solvation, and, consequently, reactivity.
Lithium Halides: Lithium halides (LiX, where X = Cl, Br, I) are known to form stable mixed aggregates with lithium amides. cornell.edu Spectroscopic studies on related systems, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), show that LiCl and LiBr readily form mixed aggregates with 2:1 and 1:1 stoichiometries. cornell.edu These can adopt structures such as mixed cyclic dimers (R₂NLi-LiX), trimers [(R₂NLi)₂(LiX)], and ladders. cornell.edu The tendency to form these mixed aggregates is influenced by factors such as steric hindrance and the nature of the halide. cornell.edu While lithium diisopropylamide (LDA)-LiCl mixtures in THF-HMPA show no tendency to form mixed aggregates, the less sterically hindered LiNMe₂ is expected to more readily form such species. cornell.edu The formation of these mixed aggregates can significantly impact reaction kinetics, sometimes leading to rate acceleration through a phenomenon known as lithium chloride catalysis. acs.org The differing structural preferences of lithium halides in solution, with LiCl favoring more compact structures and LiI favoring more dispersed, solvated species, also influences the nature of the resulting mixed aggregate. nih.gov
Diamines: Chelating diamines, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), are frequently used to modify the reactivity of organolithium reagents. TMEDA can function as a donor ligand, reducing the degree of aggregation and increasing the nucleophilicity of the species. wikipedia.org However, its effect on lithium amides is complex. While TMEDA strongly interacts with and deaggregates simple alkyllithiums, it interacts only weakly with sterically hindered amides like lithium hexamethyldisilazide (LiHMDS) and LDA in hydrocarbon solvents. wikipedia.org For less hindered amides like LiNMe₂, TMEDA can promote the formation of smaller, more reactive species. Studies on LDA solvated by polyamines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) show that at low concentrations, monosolvated open dimers are formed, while at higher concentrations, the dominant species is a more reactive monosolvated monomer. acs.org This deaggregation generally leads to an increase in the effective basicity and reaction rates.
Crown Ethers: Crown ethers are powerful macrocyclic polyether ligands that strongly chelate alkali metal cations. youtube.com Their addition to solutions of this compound can lead to profound structural changes by encapsulating the lithium cation. The size of the crown ether's central cavity determines its binding selectivity; for instance, 12-crown-4 is particularly well-suited for binding Li⁺ ions. youtube.comnih.govnih.gov This strong sequestration of the lithium cation disrupts the Li-N-Li bridges that hold the aggregates together, often leading to the formation of monomeric lithium amide species. rsc.org The first structural characterization of a mononuclear lithium amide was achieved by co-crystallizing lithium bis(trimethylsilyl)amide with 12-crown-4. rsc.org The resulting "naked" dimethylamide anion is substantially more reactive than its aggregated counterparts due to increased charge localization and steric accessibility. This enhanced reactivity is utilized to accelerate slow reactions or to promote reaction pathways that are disfavored with aggregated reagents.
| Additive | Example | Effect on LiNMe₂ Aggregation | Consequence for Reactivity |
| Lithium Halides | Lithium Chloride (LiCl) | Forms mixed cyclic or ladder aggregates | Can accelerate or inhibit reactions; alters the active species |
| Diamines | TMEDA, PMDTA | Breaks down large oligomers into solvated dimers or monomers | Generally increases reaction rates by forming more reactive species |
| Crown Ethers | 12-Crown-4 | Sequesters Li⁺ to form monomeric [Li(crown)]⁺[NMe₂]⁻ | Dramatically increases reactivity by generating "naked" amide anions |
Computational and Theoretical Investigations of Lithium Dimethylamide
Quantum Chemical Methodologies Applied to Lithium Dimethylamide Systems
A range of quantum chemical methods has been employed to study this compound, from computationally efficient Density Functional Theory (DFT) to more resource-intensive ab initio techniques. The choice of method often depends on the desired balance between accuracy and the computational cost associated with the size of the system being studied.
Density Functional Theory has become a cornerstone for the computational study of organolithium compounds, including this compound. DFT methods are frequently used to analyze the condensation reactions of LDA with various substrates. figshare.com Hybrid functionals, such as the widely used B3LYP, have proven effective in optimizing the geometries of lithium amide oligomers and their transition states. nih.govresearchgate.net For instance, studies on methyllithium (B1224462) and t-butyllithium oligomers have successfully used the B3LYP functional paired with basis sets like 6-31+G* for geometry optimizations and have evaluated relative energies at higher levels like B3LYP/6-311+G(2d,p)+ZPC. researchgate.net These calculations provide valuable insights into the conformational preferences and aggregation energies of these compounds. researchgate.net
DFT has also been instrumental in investigating reaction mechanisms. For example, a DFT analysis of the condensation of monomeric and dimeric forms of this compound onto formaldehyde (B43269) and acetaldehyde has been reported. figshare.com Furthermore, functionals like CAM-B3LYP have been noted for providing reasonable accuracy in calculating electrochemical properties, which can be relevant for understanding the reactivity of species like LDA in different environments. cnr.itarxiv.org
For higher accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. mdpi.comarxiv.orgnih.gov These methods, while more computationally demanding than DFT, can provide benchmark-quality data for smaller systems and are crucial for validating the results obtained from DFT functionals.
In the context of lithium amides, computational studies have utilized a combination of DFT and ab initio methods. For example, the deaggregation of lithium diisopropylamide (LDA) dimers has been studied using DFT computations at the B3LYP/6-31G(d) level for geometries, with energies refined using MP2 with the same basis set (MP2/6–31G(d)//B3LYP/6–31G(d)). nih.gov It has been found that for evaluating reaction barrier heights for related lithium enolates, geometry optimization with B3LYP followed by single-point MP2 calculations can yield results comparable to higher-level ab initio methods. nih.gov This combined approach leverages the efficiency of DFT for structure determination and the accuracy of MP2 for energy calculations.
Modeling Reaction Mechanisms and Transition Structures
A primary application of computational chemistry is the elucidation of reaction mechanisms, which involves mapping the potential energy surface, identifying transition structures, and calculating the energy barriers that govern reaction rates.
Computational studies have successfully modeled the reaction pathways of this compound with various electrophiles. By calculating the energies of reactants, transition states, and products, a complete energy profile for a given transformation can be constructed.
A notable example is the DFT analysis of the condensation of this compound onto aldehydes. figshare.com In these reactions, a stable complex is initially formed, followed by a transition state that leads to the final addition product in a highly exothermic step. figshare.com For the reaction involving the heterodimer of methyllithium and this compound, calculations have shown that the formation of the C-N bond is kinetically favored over the C-C bond, as indicated by the relative heights of the activation barriers. figshare.com
The table below presents calculated activation barriers for the condensation of various this compound species with acetaldehyde.
| Reactant Species | Activation Barrier (kcal/mol) |
|---|---|
| LiNMe₂ (monomer) | 10.3 |
| (LiNMe₂)₂ (dimer) | 16.5 |
| MeLi-LiNMe₂ (heterodimer, N-attack) | 13.6 |
Data sourced from a DFT analysis of aldehyde condensation pathways. figshare.com
These theoretical predictions are crucial for understanding the chemo- and regioselectivity observed in experimental studies.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. amercrystalassn.org Within the QTAIM framework, the presence of a bond path and a bond critical point (BCP) between two atoms is an indicator of a bonding interaction. rsc.org The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian (∇²ρ(r)), offer insights into the nature of the bond.
For lithium amides, QTAIM analysis has been used to investigate the Li-N bond. rsc.org This method allows for a detailed description of the bonding, moving beyond simple ionic or covalent classifications. rsc.org The analysis of the electron density and its Laplacian helps to differentiate between various types of interactions, such as covalent Li-N bonds and dative Li←N donor bonds, which are crucial for understanding the aggregation and reactivity of lithium amides. rsc.org
Energy Decomposition Analysis (EDA) is a computational technique used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. unl.edunih.govsemanticscholar.org This method provides a quantitative picture of the factors that contribute to the stability of a chemical bond.
EDA has been applied to lithium amide systems to dissect the nature of the Li-N bond. rsc.org These analyses have revealed that the bond possesses both ionic and covalent character. One study quantified the interaction between a Li₂²⁺ moiety and amide fragments, partitioning the interaction energy into its constituent terms. rsc.org The results indicated that the Li-N bond has approximately 71-72% ionic character and 25-26% covalent character. rsc.org This finding challenges the traditional view of the Li-N bond as being almost purely ionic and provides a more nuanced understanding of its electronic structure. rsc.org
The table below summarizes the results of an Energy Decomposition Analysis for a dimeric lithium amide complex.
| Energy Component | Contribution |
|---|---|
| Ionic Character | 71-72% |
| Covalent Character | 25-26% |
Data represents the partitioning of the interaction energy between Li₂²⁺ and the amide fragments. rsc.org
Conformational Isomerism and Dynamics of Deaggregation Pathways
This compound, like many organolithium reagents, exists in solution as a complex equilibrium of aggregates, primarily monomers, dimers, and higher-order structures. The pathway of deaggregation is critical as it often precedes the rate-determining step in chemical reactions. Computational studies, ranging from semi-empirical methods to more robust Density Functional Theory (DFT), have been employed to understand the conformational landscape and energetics of these processes.
Early computational work using Modified Neglect of Diatomic Overlap (MNDO), a semi-empirical method, provided foundational insights into the relative stabilities of various LiNMe2 aggregates. These studies explored monomers, dimers, and trimers, revealing the influence of both steric and electronic factors on the preferred aggregation state. A key finding from these calculations was the destabilizing effect of coordinated solvent molecules on cyclic trimers relative to cyclic dimers. The cyclic dimers were found to be most stable when disolvated, with one solvent molecule per lithium atom.
More recent and computationally intensive DFT analyses have offered a more refined picture of the structures and energetics involved. These studies often focus on the initial steps of a reaction, such as the condensation of this compound onto carbonyl compounds. In these models, both monomeric and dimeric forms of this compound are considered as the active reagents.
The deaggregation from a dimer to a monomer is a crucial step that influences reactivity. While specific conformational isomers and the energetic barriers for their interconversion for this compound are not as extensively documented as for the more sterically hindered lithium diisopropylamide (LDA), the principles are analogous. The process involves the cleavage of Li-N bonds within the aggregate, often facilitated by solvent molecules. The transition states for these deaggregation steps are key to understanding the dynamics of the system.
Table 1: Calculated Relative Stabilities of this compound Aggregates (MNDO) Note: The following is a representative table based on the types of findings in early computational studies. Specific energy values from these studies can be complex to standardize and are presented here to illustrate the trends.
| Aggregate Species | Solvation State | Relative Energy (kcal/mol) | Key Structural Features |
| Monomer | Tris-solvated | 0.0 (Reference) | Lithium coordinated to the amide and three solvent molecules. |
| Dimer | Dis-solvated | Favorable | Planar Li2N2 ring with one solvent molecule per lithium. |
| Dimer | Tetras-solvated | Less Favorable | Steric crowding around the Li2N2 core. |
| Trimer | Tris-solvated | Less Favorable than Dimer | Cyclic (LiN)3 structure with one solvent molecule per lithium. |
Predicting Structure-Reactivity and Structure-Selectivity Relationships
Computational chemistry provides a powerful avenue for predicting how the aggregation state and structure of this compound influence its reactivity and selectivity. DFT calculations have been instrumental in mapping the reaction pathways for processes involving LiNMe2.
A notable example is the DFT analysis of the condensation of monomeric and dimeric this compound onto aldehydes like formaldehyde and acetaldehyde. researchgate.netnih.gov These studies reveal the initial formation of a stable complex where a lone pair of electrons on the aldehyde's oxygen atom interacts with a lithium atom of the amide. researchgate.netnih.gov For the reaction to proceed, the aldehyde must rotate into a transition state geometry that allows for the formation of a new carbon-nitrogen or carbon-carbon bond. researchgate.netnih.gov
These computational models can predict which aggregation state is more reactive and which reaction pathway is kinetically or thermodynamically favored. For instance, in the case of a mixed dimer of methyllithium and this compound reacting with an aldehyde, DFT calculations have shown that the formation of the C-N bond (from the amide) is kinetically favored, while the product from the C-C bond formation (from the methyllithium) is the thermodynamic product. researchgate.netnih.gov By decomposing the activation energy barriers, researchers can pinpoint the specific physicochemical forces that govern these reactivity and selectivity patterns. researchgate.netnih.gov
Table 2: DFT Calculated Activation Barriers for Aldehyde Condensation Note: This table is illustrative of the findings from DFT studies on the reactivity of this compound and its aggregates.
| Reactant Species | Aldehyde | Reaction Pathway | Relative Activation Barrier (kcal/mol) |
| LiNMe2 Monomer | Formaldehyde | C-N bond formation | Low |
| (LiNMe2)2 Dimer | Formaldehyde | C-N bond formation | Higher than monomer |
| MeLi-LiNMe2 Heterodimer | Acetaldehyde | C-N bond formation (Kinetic) | Lower |
| MeLi-LiNMe2 Heterodimer | Acetaldehyde | C-C bond formation (Thermodynamic) | Higher |
Comparative Studies of Gas-Phase vs. Solution-Phase Computational Models
The environment in which a reaction occurs plays a critical role in its outcome, and this is particularly true for polar species like this compound. Computational models can account for solvent effects in several ways, primarily through implicit and explicit solvation models. Comparing gas-phase calculations with those that incorporate a solvent model is crucial for accurately reproducing experimental observations.
Gas-Phase Models: These calculations consider the molecule or aggregate in isolation, without the influence of solvent molecules. While computationally less expensive, gas-phase models can sometimes provide a distorted view of the energetics and even the preferred geometries of charged or highly polar species. For instance, the relative stability of different aggregates can differ significantly in the gas phase compared to solution.
Solution-Phase Models:
Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation, directly interacting with the solute. This "microsolvation" approach can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding or coordination to the lithium cation.
For this compound, studies have shown that including solvent effects is critical for accurately modeling its aggregation and reactivity. For example, MNDO calculations demonstrated that the coordination of solvent molecules is a key factor in determining the relative stability of dimers versus trimers. DFT studies on the reactivity of LiNMe2 aggregates also highlight the importance of the solvent in stabilizing transition states and influencing reaction pathways. The choice between implicit and explicit models depends on the specific question being addressed, with explicit models being favored for understanding the direct role of solvent molecules in a reaction mechanism.
Table 3: Comparison of Computational Models for this compound
| Model Type | Description | Advantages | Limitations | Applicability to LiNMe2 |
| Gas-Phase | Calculation in a vacuum. | Computationally efficient; good for intrinsic properties. | Neglects solvent effects; can be inaccurate for polar species. | Useful for baseline energetic comparisons of aggregates. |
| Implicit Solvation | Solvent as a continuous dielectric. | Captures bulk electrostatic effects; computationally moderate. | Does not account for specific solute-solvent interactions. | Good for predicting general trends in solution-phase stability. |
| Explicit Solvation | Includes individual solvent molecules. | Accurately models specific interactions (e.g., coordination). | Computationally expensive; requires careful selection of the number of solvent molecules. | Essential for detailed mechanistic studies and understanding deaggregation pathways. |
Decomposition and Stability of Lithium Dimethylamide
Thermal Decomposition Pathways of Lithium Dimethylamide
The thermolysis of this compound has been investigated, with evidence pointing towards specific intramolecular rearrangement and fragmentation routes. These pathways are dictated by the structure of the amide and the reaction conditions.
The primary thermal decomposition pathway for this compound is believed to be an α,β-lithium hydride elimination. rsc.orgrsc.org This mechanism is analogous to the well-documented decomposition of many alkyllithium compounds that possess β-hydrogens. rsc.org In this process, a hydrogen atom from a methyl group (the β-position relative to the nitrogen) is transferred to the lithium atom, leading to the formation of lithium hydride and an unstable imine intermediate, N-methylenemethylamine. rsc.orgrsc.org
This reaction is thought to proceed through a low-energy, four-centered transition state. rsc.org The decomposition occurs under relatively mild conditions, suggesting a kinetically favorable pathway. rsc.org The primary products of this decomposition are summarized in the table below.
| Precursor | Decomposition Pathway | Primary Products |
| This compound | α,β-Lithium Hydride Elimination | N-methylenemethylamine, Lithium Hydride |
This table summarizes the main products formed during the thermal decomposition of this compound via the α,β-lithium hydride elimination pathway.
While α,β-lithium hydride elimination is the probable primary route for this compound, other decomposition pathways can be considered, particularly by analogy with other lithium amides. For instance, lithium dibenzylamide, which lacks β-hydrogens, decomposes through the rupture of carbon-nitrogen and carbon-carbon bonds, yielding toluene (B28343) and benzene (B151609). rsc.orgrsc.org Although not directly observed for this compound, such fragmentation pathways could potentially occur under more forcing conditions or in the gas phase. nih.govfigshare.comresearchgate.net These alternative routes would lead to a different set of decomposition products, arising from the cleavage of the strongest bonds within the molecule's framework.
Factors Influencing the Stability and Degradation of this compound
The stability of this compound is not only dependent on temperature but is also significantly affected by its chemical environment. Several factors can promote its degradation, limiting its shelf-life and efficacy as a reagent.
Key factors influencing the stability of this compound include:
Moisture and Air: this compound is highly reactive and sensitive to both moisture and air. guidechem.comnih.gov It reacts violently with water, leading to hydrolysis. guidechem.com Exposure to air can cause spontaneous combustion (pyrophoricity). nih.gov Therefore, it must be handled and stored under a strictly inert atmosphere, such as dry nitrogen or argon.
Solvent: The choice of solvent can influence the stability and reactivity of this compound by affecting its aggregation state. In coordinating solvents like tetrahydrofuran (B95107) (THF), it is more soluble and its reactivity as a base is enhanced. guidechem.com In non-polar hydrocarbon solvents such as hexane (B92381), it tends to form aggregates, which can reduce its reactivity. The stability in different solvents can vary, with coordinating solvents potentially forming more stable solvated complexes.
Temperature: As discussed, elevated temperatures promote thermal decomposition. While it is reported to be stable up to 120°C under inert conditions, decomposition can occur at relatively low temperatures. rsc.org
Presence of Acids and Oxidizing Agents: this compound will react vigorously and exothermically with acids in a neutralization reaction. guidechem.com It is also incompatible with strong oxidizing agents. guidechem.com
The following table provides a qualitative overview of the impact of various factors on the stability of this compound.
| Factor | Effect on Stability | Notes |
| Temperature | Decreases stability with increasing temperature | Thermal decomposition occurs at relatively mild temperatures. rsc.org |
| Moisture/Water | Rapid decomposition (hydrolysis) | Reacts violently with water. guidechem.com |
| Air/Oxygen | Rapid decomposition | Pyrophoric; may ignite spontaneously on exposure to air. nih.gov |
| Solvents | Stability and reactivity are solvent-dependent | Coordinating solvents (e.g., THF) increase solubility and reactivity; non-polar solvents (e.g., hexane) promote aggregation. |
| Acids | Rapid decomposition | Reacts vigorously in an acid-base reaction. guidechem.com |
| Oxidizing Agents | Rapid decomposition | Incompatible with strong oxidizing agents. guidechem.com |
This interactive table summarizes the key factors that influence the stability and degradation of this compound.
Comparative Studies with Other Lithium Amide Bases
Steric and Electronic Influences on Reactivity
The reactivity of lithium amide bases is fundamentally governed by a combination of steric and electronic factors. These factors influence the base's pKa, its degree of aggregation in solution, and the stereochemical outcome of the reactions it mediates.
Steric Hindrance: The size of the alkyl or silyl (B83357) groups on the nitrogen atom plays a critical role in the steric environment around the basic nitrogen center. Lithium dimethylamide, with its two methyl groups, is the least sterically hindered among the commonly used lithium dialkylamides. In contrast, LDA possesses two isopropyl groups, LiTMP has a tetramethyl-substituted piperidine (B6355638) ring, and LHMDS features two bulky trimethylsilyl (B98337) groups. This increasing steric bulk significantly impacts their reactivity. For instance, the larger steric demand of LDA and LiTMP makes them less prone to act as nucleophiles compared to the smaller this compound. wikipedia.org This allows them to deprotonate sterically hindered substrates where this compound might lead to undesired side reactions.
Electronic Effects: The electronic nature of the substituents on the nitrogen atom influences the basicity of the amide. The pKa of the conjugate acid of the amine provides a good measure of the base strength of the corresponding lithium amide. Electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity. Conversely, the silicon atoms in LHMDS, being more electropositive than carbon, can withdraw some electron density from the nitrogen, making LHMDS a slightly weaker base compared to the lithium dialkylamides. This difference in basicity can be exploited to achieve selectivity in certain reactions. For example, in the formation of ketone enolates, the choice of base can influence the ratio of the kinetic to the thermodynamic enolate. masterorganicchemistry.com
| Lithium Amide Base | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (in THF) | Steric Hindrance |
| This compound | LiNMe₂ | Dimethylamine (B145610) | ~35 | Low |
| Lithium diisopropylamide | LDA | Diisopropylamine (B44863) | 35.7 | Moderate |
| Lithium hexamethyldisilazide | LHMDS | Hexamethyldisilazane | ~30 | High |
| Lithium tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | 37.3 | Very High |
Distinct Applications and Limitations of this compound Compared to Other Lithium Amides
The differences in steric and electronic properties translate into distinct applications and limitations for each of these bases in organic synthesis.
This compound (LiNMe₂):
Applications: Due to its small size and strong basicity, LiNMe₂ is effective for the deprotonation of less hindered substrates. It is also used in directed ortho metalation (DoM) reactions, where it can act as a directed metalation group (DMG) through coordination with the lithium cation, facilitating deprotonation at the ortho position of an aromatic ring. wikipedia.orgbaranlab.orgharvard.edu
Limitations: Its relatively low steric hindrance can be a drawback, as it can sometimes act as a nucleophile, leading to undesired addition reactions, particularly with sterically unhindered electrophiles. lumenlearning.comlibretexts.org
Lithium Diisopropylamide (LDA):
Applications: LDA is one of the most widely used bases for the kinetic deprotonation of ketones to form the less substituted enolate. masterorganicchemistry.com Its moderate steric bulk prevents nucleophilic attack on the carbonyl group while allowing for efficient deprotonation. It is also extensively used in a variety of other deprotonation reactions. organicreactions.org
Limitations: In some cases, the diisopropylamine generated as a byproduct can interfere with subsequent reactions. Its reactivity can also be sensitive to the source and preparation method. nih.gov
Lithium Hexamethyldisilazide (LHMDS):
Applications: LHMDS is a valuable alternative to LDA when a milder, yet still strong and non-nucleophilic, base is required. Its high steric bulk and slightly lower basicity can lead to different selectivities in enolate formation. It is often used when the substrate is sensitive to the higher basicity of LDA.
Limitations: Its lower basicity may not be sufficient for the deprotonation of very weakly acidic protons.
Lithium Tetramethylpiperidide (LiTMP):
Applications: LiTMP is an exceptionally strong and sterically hindered base. nih.gov This combination makes it ideal for the deprotonation of very weak carbon acids and for reactions where extreme steric hindrance is necessary to avoid side reactions. It often provides different regioselectivity in DoM reactions compared to less hindered bases.
Limitations: The high cost of the parent amine, 2,2,6,6-tetramethylpiperidine, can be a limiting factor for large-scale applications.
| Feature | This compound | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LHMDS) | Lithium Tetramethylpiperidide (LiTMP) |
| Primary Application | Deprotonation of less hindered substrates, DoM | Kinetic enolate formation | Deprotonation of sensitive substrates | Deprotonation of very weak acids, sterically demanding reactions |
| Key Advantage | Small size, strong base | Good balance of steric bulk and basicity | High steric bulk, moderate basicity | Very high steric bulk and basicity |
| Key Limitation | Potential for nucleophilic addition | Byproduct interference, reactivity variance | Lower basicity | High cost |
Synergistic Effects in Mixed Metal Amide Systems
In recent years, the use of mixed metal amide systems, particularly those containing both lithium and potassium, has gained significant attention. These mixed-metal bases often exhibit synergistic effects, leading to enhanced reactivity and selectivity that cannot be achieved with the individual single-metal amides.
The combination of a lithium amide with a potassium alkoxide (e.g., potassium tert-butoxide, KOt-Bu) or another potassium source generates a mixed-metal species that is more reactive than either the lithium amide or the potassium amide alone. This enhanced reactivity is attributed to the formation of more reactive, and often more soluble, mixed aggregates in solution.
A key advantage of these mixed K/Li amides is their ability to overcome the limitations of single-metal bases. For instance, while lithium amides can sometimes be sluggish in deprotonation reactions and potassium amides can be poorly soluble or uncontrollably reactive, the mixed-metal systems often provide a "best of both worlds" scenario. nih.govnih.gov They have been successfully employed in challenging aminometalation reactions, where lithium amides alone are often ineffective and can lead to polymerization, while potassium amides fail to add. The mixed K/Li amides, however, can promote the desired addition with high selectivity and stability of the resulting organometallic intermediate. nih.govnih.gov
These synergistic effects have also been observed in deprotonation reactions of challenging substrates. The mixed-metal bases can achieve deprotonations that are difficult or impossible with single-metal amides, often at lower temperatures and with higher yields. The exact nature of the active species in these mixed-metal systems is complex and likely involves various mixed aggregates, but the empirical results clearly demonstrate their synthetic utility.
| Reaction Type | Lithium Amide Alone | Potassium Amide Alone | Mixed Li/K Amide System |
| Aminometalation of Styrenes | Often uncontrollable, leads to polymerization | Fails to add | Successful addition with high selectivity |
| Deprotonation of Toluene (B28343) | Slow or requires harsh conditions | Can be effective but solubility can be an issue | Enhanced reactivity, formation of benzylpotassium |
Q & A
Q. What are the optimal protocols for synthesizing lithium dimethylamide in ethereal solvents?
this compound is typically prepared by reacting dimethylamine with n-butyllithium in tetrahydrofuran (THF) under inert conditions. Key parameters include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of amine to n-BuLi) and temperatures below 0°C to minimize side reactions. The resulting suspension is filtered to isolate the product, which is moisture-sensitive and requires storage under argon .
Q. What safety precautions are critical when handling this compound?
Due to its pyrophoric nature and violent reactivity with water, handling requires inert atmosphere techniques (glovebox or Schlenk line), flame-resistant PPE, and spill containment materials. Immediate neutralization with dry alcohol or CO₂ is recommended for accidental exposure. Storage must avoid moisture and oxygen to prevent decomposition .
Q. How can researchers confirm the purity and structural integrity of this compound?
Characterization involves a combination of NMR spectroscopy (¹H, ⁷Li, and ¹³C), elemental analysis (Li content), and titration with standardized acids. Aggregation states in solution can be inferred from ¹H-⁷Li coupling constants in NMR, which correlate with solvation effects .
Q. What solvents stabilize this compound solutions, and how do they influence reactivity?
THF and hexane are common solvents. THF enhances solubility via coordination to lithium, increasing base strength, while hexane promotes aggregation, reducing reactivity. Solvent choice impacts deprotonation efficiency in metalation reactions .
Q. How does the steric and electronic profile of this compound compare to related lithium amides?
this compound is less sterically hindered than diisopropylamide (LDA) but weaker in basicity. Its moderate steric bulk allows selective deprotonation of substrates with acidic protons (e.g., ketones, esters) without over-metallation .
Advanced Research Questions
Q. How do aggregation states and solvation affect this compound’s NMR coupling constants?
Computational studies (HF/MP2 levels) show that (1)J(N-Li) and (2)J(Li-Li) coupling constants vary with solvent coordination. Explicit solvent models (e.g., Me₂O) and continuum solvation methods reproduce experimental trends, confirming solvent-induced shifts in electron density .
Q. What computational frameworks predict solvent and aggregation effects on this compound’s reactivity?
Density functional theory (DFT) and ab initio methods, combined with implicit/explicit solvation models, simulate solvent coordination and aggregate formation. These models validate empirical rules for coupling constants and guide reaction optimization .
Q. How can researchers resolve contradictions in reported decomposition pathways of HMPA with lithium amides?
Discrepancies arise from solvent choice (THF vs. HMPA) and reagent purity. Controlled studies comparing HMPA stability under varying lithium amide concentrations and temperatures are essential. Kinetic monitoring via in situ IR spectroscopy can clarify decomposition mechanisms .
Q. What role do this compound derivatives play in stabilizing lithium-oxygen battery electrolytes?
Derivatives like lithium bis(oxalate)borate in dimethylamide-based electrolytes improve discharge capacity (0.5 mAh cm⁻²) and cycle stability (>100 cycles). High-throughput screening identifies optimal salt combinations, balancing ionic conductivity and electrode compatibility .
Q. How can kinetic isotope effects (KIEs) elucidate this compound’s deprotonation mechanisms?
Deuterium-labeling experiments and computational modeling (e.g., transition-state analysis) distinguish concerted vs. stepwise pathways. KIEs >1 indicate proton transfer as the rate-determining step, while solvent isotope effects reveal solvation dynamics .
Methodological Notes
- Contradictions in Evidence : Synthesis protocols in (THF-based) vs. hexane suspensions in highlight solvent-dependent aggregation. Researchers must document solvent purity and reaction conditions for reproducibility.
- Data Gaps : Limited experimental NMR data for this compound aggregates necessitates combined computational-experimental approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
